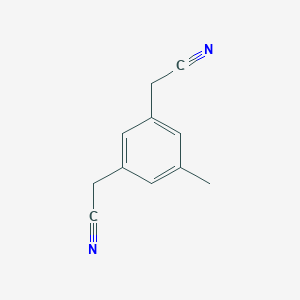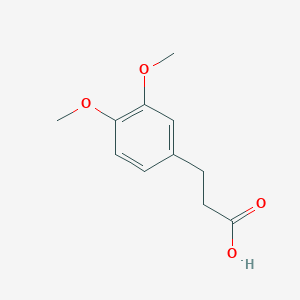
Acide 3-(3,4-diméthoxyphényl)propanoïque
Vue d'ensemble
Description
L’acide 3,4-diméthoxyhydrocinnamique, également connu sous le nom d’acide 3-(3,4-diméthoxyphényl)propanoïque, est un composé organique de formule moléculaire C11H14O4. C’est un dérivé de l’acide cinnamique, caractérisé par la présence de deux groupes méthoxy liés au cycle benzénique. Ce composé est intéressant en raison de ses nombreuses applications dans la recherche scientifique et l’industrie.
Applications De Recherche Scientifique
3,4-Dimethoxyhydrocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mécanisme D'action
Le mécanisme d’action de l’acide 3,4-diméthoxyhydrocinnamique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut former des complexes avec des ions métalliques, ce qui peut influencer son activité biologique . Les voies et les cibles exactes dépendent de l’application spécifique et du contexte de son utilisation.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-(3,4-Dimethoxyphenyl)propionic acid is an orally active short-chain fatty acid (SCFA) derivative . It interacts with various enzymes and proteins, including aromatic-amino-acid aminotransferase .
Cellular Effects
The compound has been found to stimulate γ globin gene expression and erythropoiesis in vivo . This suggests that 3-(3,4-Dimethoxyphenyl)propionic acid has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acide 3,4-diméthoxyhydrocinnamique peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la vératraldéhyde avec l’acide de Meldrum en présence d’acide formique et de triéthylamine. Le mélange réactionnel est porté à reflux dans le benzène pendant plusieurs heures, puis acidifié et extrait pour obtenir le produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de l’acide 3,4-diméthoxyhydrocinnamique impliquent généralement des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3,4-diméthoxyhydrocinnamique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les acides carboxyliques ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou en alcanes.
Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que des halogènes ou des nucléophiles dans des conditions acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
L’acide 3,4-diméthoxyhydrocinnamique a une large gamme d’applications dans la recherche scientifique :
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, telles que le traitement de certaines maladies.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3,4-diméthoxycinnamique
- Acide 3,5-diméthoxycinnamique
- Acide 3,4-diméthoxyphénylpropionique
Unicité
L’acide 3,4-diméthoxyhydrocinnamique est unique en raison de son motif de substitution spécifique sur le cycle benzénique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité et des activités biologiques différentes, ce qui le rend précieux pour des applications spécifiques .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKQWQTBCTDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175294 | |
| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-70-2 | |
| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2107-70-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dimethoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO32ZSP1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key metabolic pathways of 3-(3,4-Dimethoxyphenyl)propionic acid in biological systems?
A1: Research on similar compounds, specifically 3,4-dimethoxyallylbenzene (eugenol methyl ether), suggests that metabolism primarily occurs through oxidation of the side chain. This leads to the formation of metabolites like 2-hydroxy-3-(3,4-dimethoxyphenyl)-propionic acid, 3,4-dimethoxybenzoic acid, and 3,4-dimethoxycinnamic acid. These metabolites are often excreted as glycine conjugates. [] Further research is needed to confirm if 3-(3,4-Dimethoxyphenyl)propionic acid follows similar metabolic pathways.
Q2: How does the structure of 3-(3,4-Dimethoxyphenyl)propionic acid relate to its activity as a phosphodiesterase 4 (PDE4) inhibitor?
A2: Studies exploring the structure-activity relationship (SAR) of 3-(3,4-Dimethoxyphenyl)propionic acid derivatives, specifically incorporating a phthalimide group, revealed that modifications on the phthalimide moiety significantly impacted PDE4 inhibitory activity. The introduction of a sulfone group and further optimization led to the discovery of Apremilast, a potent and orally active PDE4 inhibitor. [] This highlights the crucial role of specific structural modifications in enhancing the desired biological activity.
Q3: Can 3-(3,4-Dimethoxyphenyl)propionic acid be used as a building block for synthesizing other compounds with biological activity?
A3: Yes, 3-(3,4-Dimethoxyphenyl)propionic acid has proven to be a versatile starting material in organic synthesis. Researchers successfully synthesized a series of novel hybrid compounds by combining aza-brazilin and imidazole moieties with 3-(3,4-Dimethoxyphenyl)propionic acid as the core structure. [] These hybrid compounds exhibited promising cytotoxic activity against various human tumor cell lines, highlighting the potential of using 3-(3,4-Dimethoxyphenyl)propionic acid for developing novel therapeutic agents.
Q4: What is the standard molar enthalpy of sublimation for 3-(3,4-Dimethoxyphenyl)propionic acid?
A4: Using the Knudsen mass-loss effusion technique, the standard molar enthalpy of sublimation (ΔcrgmHo) for 3-(3,4-Dimethoxyphenyl)propionic acid was determined to be 102.5 ± 1.8 kJ/mol. This value was derived from the temperature dependence of vapor pressure measurements between 352.18 K and 366.16 K. []
Q5: Are there any known analytical techniques for characterizing and quantifying 3-(3,4-Dimethoxyphenyl)propionic acid?
A5: While specific analytical methods for 3-(3,4-Dimethoxyphenyl)propionic acid are not detailed in the provided research, standard techniques employed for similar organic compounds are likely applicable. These include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR) and Infrared (IR) spectroscopy. [, , ] Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for separation and identification, especially in biological samples. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

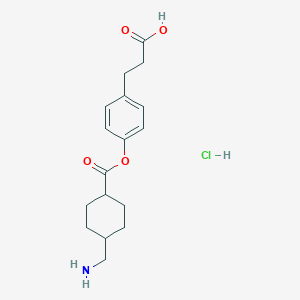
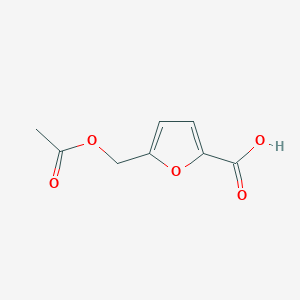
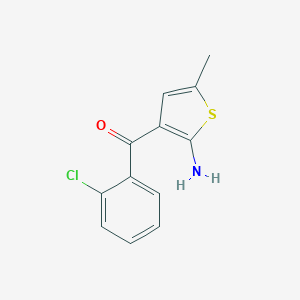


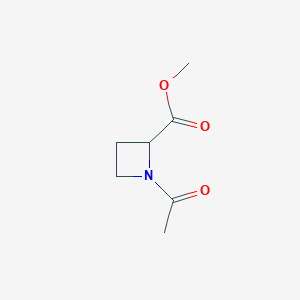
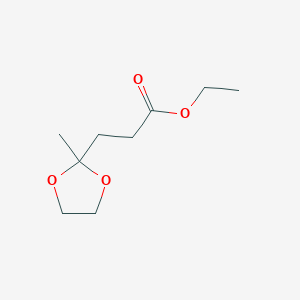
![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)




